molecular formula C20H16N4O4S B2853414 (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 377052-03-4

(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2853414
CAS No.: 377052-03-4
M. Wt: 408.43
InChI Key: QOFOLKZKBHHTOX-SDNWHVSQSA-N
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Description

(E)-3-((3,4-Dimethoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted with a 3-nitrophenyl group at the 4-position and an (E)-configured acrylonitrile moiety bearing a 3,4-dimethoxyphenylamino substituent.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-27-18-7-6-15(9-19(18)28-2)22-11-14(10-21)20-23-17(12-29-20)13-4-3-5-16(8-13)24(25)26/h3-9,11-12,22H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFOLKZKBHHTOX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is an intriguing molecule that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Structure

The chemical structure of the compound can be depicted as follows:

C17H16N4O4S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{4}\text{S}

This structure features a thiazole ring, a nitrile group, and dimethoxyphenyl substituents, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxyaniline with appropriate thiazole derivatives and acrylonitrile under specific conditions to yield the desired product. The reaction conditions often include solvents like ethanol and catalysts that facilitate the formation of the thiazole-acrylonitrile linkage.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For example, a series of thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The mechanism often involves apoptosis induction and cell cycle arrest, primarily attributed to the presence of electron-withdrawing groups such as nitro groups on the phenyl rings .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1Jurkat<10Apoptosis Induction
Compound 2A-431<15Cell Cycle Arrest
This compoundVariousTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The biological assays typically include minimum inhibitory concentration (MIC) tests against pathogens like Staphylococcus aureus and Escherichia coli. The results indicate that compounds with similar moieties possess significant antibacterial activity .

Table 2: Antimicrobial Activity

CompoundBacteria TestedMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus5High
Compound BEscherichia coli10Moderate
This compoundTBDTBDTBD

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Synthesis : The thiazole moiety may interact with DNA or related enzymes, inhibiting replication.
  • Apoptosis Induction : Similar compounds have been observed to trigger apoptotic pathways in cancer cells.
  • Antibacterial Action : The presence of nitro groups enhances the ability to penetrate bacterial cell walls, leading to cell death.

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of various thiazole derivatives in vitro. The study found that compounds with similar structures to this compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. This suggests a promising potential for further development as anticancer agents .

Study 2: Antimicrobial Properties

Another significant investigation focused on the antimicrobial properties of thiazole-based compounds. This study revealed that certain derivatives displayed potent activity against multi-drug resistant strains of bacteria, suggesting that modifications to the thiazole ring could enhance efficacy against resistant pathogens .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole and acrylonitrile moieties exhibit significant anticancer properties. A study demonstrated that derivatives of thiazole can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the 3,4-dimethoxyphenyl group enhances the compound's efficacy against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The compound has shown potential against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The nitro group is believed to contribute to the antimicrobial action by disrupting bacterial cell wall synthesis .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of thiazole-based compounds in vitro. The results showed that (E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through caspase activation .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various pathogens. It demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Activity TypeTarget Organisms/CellsObserved Effects
AnticancerMCF-7 (breast cancer cells)Induced apoptosis
AntimicrobialStaphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition

Comparison with Similar Compounds

Structural Isomerism: Nitrophenyl Positional Effects

A key structural analog is (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile (), which differs solely in the nitro group position (4-nitrophenyl vs. 3-nitrophenyl). This positional isomerism impacts electronic properties:

  • The 4-nitro group in the analog () exhibits stronger electron-withdrawing para effects, which may enhance conjugation with the thiazole ring, affecting absorption spectra or redox behavior .

Table 1: Substituent Position and Electronic Effects

Compound Nitro Position Key Electronic Impact
Target compound 3-nitrophenyl Moderate electron withdrawal, meta-directing
analog 4-nitrophenyl Stronger electron withdrawal, para-directing

Functional Group Variations: Sulfonyl vs. Amino Substituents

The compound (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile () shares the acrylonitrile backbone but replaces the thiazole-linked nitrophenyl group with a sulfonyl group. Key differences include:

  • Sulfonyl groups enhance solubility in polar solvents and participate in resonance-assisted hydrogen bonding (RAHB), stabilizing molecular conformation.
  • Thiazole-nitrophenyl systems (target compound) prioritize π-π stacking and dipole interactions due to aromaticity and nitro group polarity.
  • X-ray studies () reveal that RAHB in sulfonyl analogs shortens C=C bonds (1.359–1.386 Å) compared to non-RAHB systems (1.345 Å), suggesting greater conjugation stability in the target compound’s thiazole system .

Table 2: Functional Group Impact on Molecular Properties

Compound Key Group Bond Length (C=C) Notable Interactions
Target compound Thiazole-nitro N/A (data needed) π-π stacking, dipole effects
analog Sulfonyl 1.359–1.386 Å RAHB, N–H⋯O/Cl interactions

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